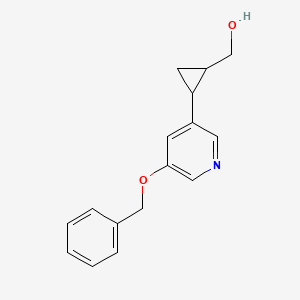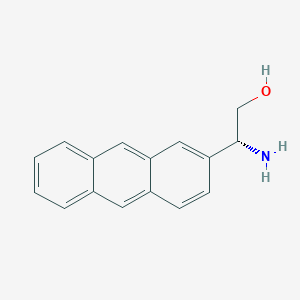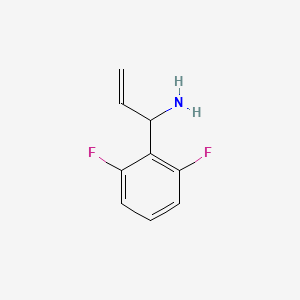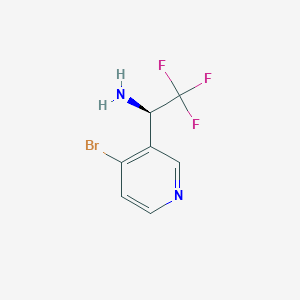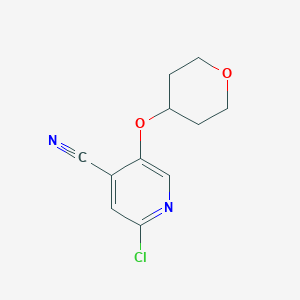
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile is a chemical compound that features a chloro-substituted isonicotinonitrile core with a tetrahydro-2H-pyran-4-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile typically involves the following steps:
Formation of Tetrahydropyran Derivative: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with isonicotinonitrile under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
化学反应分析
Types of Reactions
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitrile derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile involves its interaction with molecular targets through its functional groups. The chloro and nitrile groups can participate in various chemical interactions, while the tetrahydropyran ring can provide steric and electronic effects that influence the compound’s reactivity .
相似化合物的比较
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-2-yl hydroxylamine and tetrahydropyran-4-yl acetyl chloride share structural similarities with 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinonitrile
Isonicotinonitrile Derivatives: Other chloro-substituted isonicotinonitriles can be compared based on their reactivity and applications.
Uniqueness
The presence of both a chloro group and a tetrahydropyran ring makes it a versatile compound for various chemical reactions and research applications .
属性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
2-chloro-5-(oxan-4-yloxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H11ClN2O2/c12-11-5-8(6-13)10(7-14-11)16-9-1-3-15-4-2-9/h5,7,9H,1-4H2 |
InChI 键 |
BXSNCTVMAZWUBI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=CN=C(C=C2C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



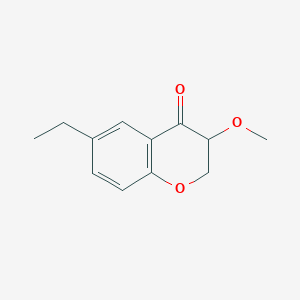
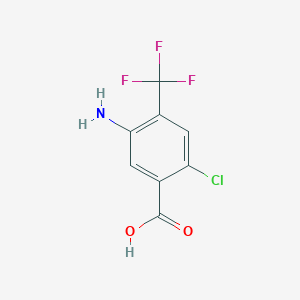
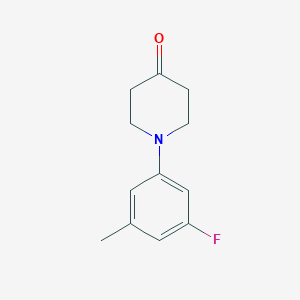
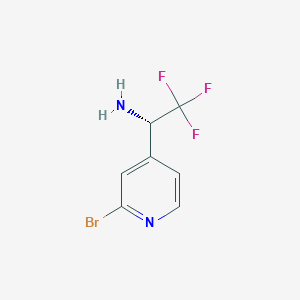
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
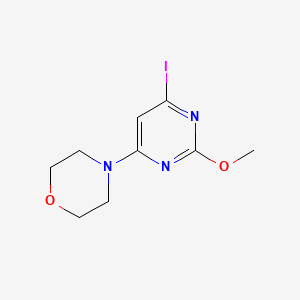
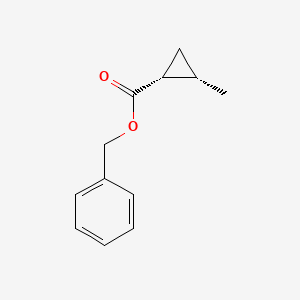
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
